molecular formula C9H10O4 B2657015 Methyl 3-(5-formylfuran-2-yl)propanoate CAS No. 60457-58-1

Methyl 3-(5-formylfuran-2-yl)propanoate

Cat. No.: B2657015
CAS No.: 60457-58-1
M. Wt: 182.175
InChI Key: YXWDSGCGUYHAGU-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)propanoate is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-formylfuran-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-formylfuran-2-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate
  • Methyl 3-(5-carboxyfuran-2-yl)propanoate
  • Methyl 3-(5-bromofuran-2-yl)propanoate

Uniqueness

Methyl 3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with hydroxymethyl or carboxy derivatives .

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDSGCGUYHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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